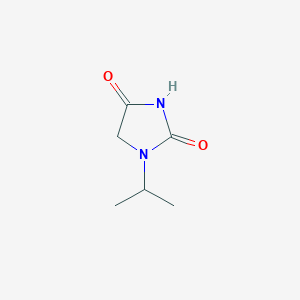

2,4-Imidazolidinedione, 1-(1-methylethyl)-

Description

BenchChem offers high-quality 2,4-Imidazolidinedione, 1-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Imidazolidinedione, 1-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-propan-2-ylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-4(2)8-3-5(9)7-6(8)10/h4H,3H2,1-2H3,(H,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJKEWJBNJGKCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436837 | |

| Record name | 2,4-Imidazolidinedione, 1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61893-10-5 | |

| Record name | 2,4-Imidazolidinedione, 1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Evolution of Imidazolidinedione Chemistry and N Substituted Analogues

The study of imidazolidinediones, commonly known as hydantoins, has a long history rooted in the foundational discoveries of 19th-century organic chemistry. The parent compound, 2,4-imidazolidinedione (hydantoin), was first isolated in 1861 by Adolf von Baeyer during his research on uric acid. rjpn.org A significant step forward in its synthesis was achieved by Friedrich Urech in 1873, who developed what is now known as the Urech hydantoin (B18101) synthesis. rjpn.org This method involved the reaction of amino acid sulfates with potassium cyanate (B1221674), laying the groundwork for accessing the core hydantoin structure.

Early research focused on the synthesis and characterization of the basic imidazolidinedione ring. However, the versatility of this heterocyclic scaffold soon led to explorations of its derivatives. The potential for substitution at various positions on the ring, particularly at the nitrogen atoms (N-1 and N-3) and the carbon at the 5-position (C-5), opened up a vast chemical space for investigation. mdpi.com

The evolution towards N-substituted analogues was driven by the discovery that such modifications could profoundly influence the molecule's biological and chemical properties. mdpi.comnih.gov Researchers began to systematically introduce various substituent groups onto the nitrogen atoms of the imidazolidinedione core. The introduction of alkyl groups, such as the 1-(1-methylethyl) or isopropyl group, represents a key area within this evolution. These N-substituted compounds were found to possess a wide range of pharmacological activities, including anticonvulsant, antiarrhythmic, antifungal, and antibacterial properties, thereby establishing imidazolidinediones as a privileged scaffold in medicinal chemistry. rjpn.orgmdpi.com

Strategic Importance of N Alkylation Within the Imidazolidinedione Scaffold

The deliberate introduction of alkyl groups onto the nitrogen atoms of the 2,4-imidazolidinedione ring is a critical strategy in modern drug discovery and materials science. This process, known as N-alkylation, is not merely an arbitrary modification but a targeted approach to fine-tune the molecule's properties for specific applications.

One of the primary motivations for N-alkylation is the modulation of biological activity. The nature of the substituent on the nitrogen atom can significantly impact how the molecule interacts with biological targets. For instance, N-3 and C-5 substituted imidazolidines are known to exhibit anticonvulsant and antiarrhythmic properties. mdpi.com The strategic placement of substituents can enhance potency, selectivity, and pharmacokinetic profiles.

Beyond bioactivity, N-alkylation serves several other strategic purposes:

Solubility Modification : Introducing alkyl chains can alter the lipophilicity of the compound, which in turn affects its solubility in various solvents, a crucial factor for both biological and synthetic applications. nih.gov

Molecular Planarity : In the context of developing materials like organic semiconductors, maintaining molecular planarity is essential. Research has shown that N-alkylation can improve solubility without significantly disrupting the planarity of the core heterocyclic structure, which is a distinct advantage over other substitution strategies. nih.gov

Structural Diversification : N-alkylation provides a straightforward method to generate a large library of analogues from a common intermediate. This diversity is invaluable for structure-activity relationship (SAR) studies, which aim to correlate specific structural features with desired effects. researchgate.net

The table below summarizes the strategic goals of N-alkylation in the imidazolidinedione scaffold.

| Strategic Goal | Rationale | Potential Outcome |

| Modulation of Bioactivity | Altering the steric and electronic properties of the molecule to modify its interaction with biological targets. | Enhanced potency, improved selectivity, novel therapeutic applications (e.g., anticonvulsant, antimicrobial). mdpi.com |

| Improvement of Physicochemical Properties | Modifying lipophilicity and polarity. | Increased solubility in biological media or organic solvents, improved absorption and distribution. nih.gov |

| Maintenance of Molecular Geometry | Introducing functional groups without distorting the core ring structure. | Retention of desirable properties like molecular planarity for applications in materials science. nih.gov |

| Facilitation of SAR Studies | Creating a diverse set of related compounds for systematic biological evaluation. | Identification of key structural features responsible for activity, leading to more rational drug design. researchgate.net |

Current Research Trajectories in N Substituted Imidazolidinedione Synthesis and Derivatization

Core Imidazolidinedione Ring System Formation

The fundamental challenge in synthesizing compounds like 2,4-Imidazolidinedione, 1-(1-methylethyl)- lies in the efficient construction of the core five-membered heterocyclic ring with precise control over substitution patterns.

Classical methods for forming the imidazolidinedione ring have been well-established for over a century and remain cornerstones of heterocyclic synthesis. These reactions typically involve the condensation of precursors that provide the necessary carbon and nitrogen atoms to form the ring.

The Bucherer-Bergs reaction is a prominent multicomponent reaction that synthesizes 5-substituted and 5,5-disubstituted hydantoins from a carbonyl compound (an aldehyde or ketone), a cyanide source (such as potassium cyanide), and ammonium (B1175870) carbonate. wikipedia.orgorganic-chemistry.orgmdpi.com The reaction is typically conducted by heating the components in aqueous ethanol. mdpi.comencyclopedia.pub

The generally accepted mechanism proceeds through several key steps:

Formation of a cyanohydrin from the starting carbonyl compound and cyanide. alfa-chemistry.com

Reaction with ammonia (B1221849) (from ammonium carbonate) to form an α-aminonitrile via an SN2 reaction. alfa-chemistry.comyoutube.com

Nucleophilic addition of the amino group to carbon dioxide (from ammonium carbonate) to yield a cyano-carbamic acid. wikipedia.orgalfa-chemistry.com

Intramolecular cyclization to a 5-imino-oxazolidin-2-one intermediate. wikipedia.orgalfa-chemistry.com

Rearrangement via an isocyanate intermediate to form the final, more stable hydantoin (B18101) ring. wikipedia.orgyoutube.com

A significant limitation of the classical Bucherer-Bergs reaction is that it typically yields hydantoins that are unsubstituted at the N-1 and N-3 positions. wikipedia.org To synthesize N-alkyl derivatives such as 2,4-Imidazolidinedione, 1-(1-methylethyl)-, adaptations are necessary. One common adaptation involves the subsequent N-alkylation of the hydantoin product. A more direct approach involves modifying the initial reaction components, for instance, by using a primary amine (e.g., isopropylamine) in place of or in addition to ammonium carbonate, which can lead to the formation of N-substituted hydantoins.

| Component | Description | Reference |

|---|---|---|

| Reactants | Carbonyl (Aldehyde or Ketone), Cyanide Salt (e.g., KCN), Ammonium Carbonate | wikipedia.orgorganic-chemistry.org |

| Product | 5-Substituted or 5,5-Disubstituted Hydantoin | mdpi.com |

| Key Intermediates | Cyanohydrin, α-Aminonitrile | mdpi.comnih.gov |

| Adaptation for N-Alkylation | Post-synthesis alkylation or use of primary amines in the initial reaction mixture. |

A condensation reaction is a process where two molecules combine, often with the elimination of a small molecule like water. libretexts.orglibretexts.org The formation of the 2,4-imidazolidinedione ring can be achieved through the condensation of urea or its N-alkylated derivatives with a suitable three-carbon backbone, typically a carbonyl compound.

One of the earliest methods involves the reaction of an α-hydroxy acid with urea. wikipedia.org For the synthesis of N-alkylated hydantoins like 2,4-Imidazolidinedione, 1-(1-methylethyl)-, a substituted urea such as 1-isopropylurea would be the key starting material. The reaction of N-isopropylurea with a compound like glyoxylic acid or its derivatives would lead to cyclization and dehydration to form the desired N-1 substituted hydantoin ring.

Another related classical approach is the Biltz synthesis, which involves the condensation of a 1,2-dicarbonyl compound (like benzil) with urea to form a 5,5-disubstituted hydantoin (e.g., Phenytoin). nih.govthieme-connect.com This principle can be extended to N-alkyl derivatives by using an N-substituted urea. The reaction involves the initial condensation to form an intermediate which then undergoes a benzilic acid-type rearrangement before final ring closure. ucl.ac.be

The Urech hydantoin synthesis, first reported by Friedrich Urech in 1873, is a classical method for preparing hydantoins from amino acids. wikipedia.orgwikipedia.orgrjpn.org The reaction involves treating an amino acid with potassium cyanate (B1221674) and an acid, such as hydrochloric acid. wikipedia.orgresearchgate.net The process occurs in two main stages: first, the formation of an N-carbamoyl amino acid (a hydantoic acid intermediate) from the reaction of the amino acid with cyanate, followed by acid-catalyzed intramolecular cyclization and dehydration to yield the hydantoin. researchgate.net

This pathway is particularly well-suited for synthesizing N-1 substituted hydantoins. To produce 2,4-Imidazolidinedione, 1-(1-methylethyl)-, one would start with the corresponding N-alkylated amino acid, N-isopropylglycine. Reaction of N-isopropylglycine with potassium cyanate would yield the target compound. This method is enantioconservative, meaning that if a chiral amino acid is used, its stereochemistry is often retained in the final hydantoin product. acs.org

The Read synthesis is a closely related method that also starts from amino acid derivatives but utilizes isocyanates under harsher conditions to form the hydantoin ring. thieme-connect.comacs.org

Modern synthetic chemistry emphasizes the development of more efficient, rapid, and environmentally benign protocols. For hydantoin synthesis, this has led to the adoption of enabling technologies like microwave irradiation.

Microwave-assisted organic synthesis utilizes microwave energy to heat chemical reactions. nih.gov This technique can dramatically reduce reaction times, increase product yields, and improve purity compared to conventional heating methods. nih.govasianpubs.org The efficiency of microwave heating stems from the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.netorientjchem.org

Many of the established hydantoin syntheses have been successfully adapted to microwave-assisted protocols.

Microwave-Assisted Urech Synthesis : The two-step, one-pot Urech synthesis of 5-monosubstituted hydantoins from L-amino acids has been performed efficiently in water under microwave irradiation. The N-carbamylation step and the subsequent acid-catalyzed cyclization were both accelerated, with optimal conditions found at 80 °C. beilstein-journals.org

Microwave-Assisted Biltz Synthesis : The synthesis of Phenytoin (B1677684) and related derivatives via the Biltz condensation of benzil (B1666583) and urea has been shown to be significantly improved by microwave activation, which enhances both the reaction rate and the final yield. ucl.ac.be

General Applications : Microwave irradiation has been broadly applied to synthesize various substituted hydantoins and related imidazole (B134444) heterocycles, often under solvent-free conditions or in green solvents like water or ethanol. nih.govresearchgate.netnih.gov This approach aligns with the principles of green chemistry by reducing energy consumption and waste. researchgate.net

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Key Advantage | Reference |

|---|---|---|---|---|

| Biltz Synthesis (Phenytoin) | 2 hours (thermal) | 30 minutes | Improved yield and reduced time | ucl.ac.be |

| Urech Synthesis | Several hours | ~1.25 hours (one-pot) | Rapid, one-pot procedure in water | beilstein-journals.org |

| General Imidazole Synthesis | Often hours to days | 4-9 minutes | Excellent yields, operational simplicity | nih.gov |

Contemporary Approaches to Imidazolidinedione Synthesis

One-Pot Multicomponent Reactions (MCRs) for Scaffold Assembly

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular scaffolds like the imidazolidinedione ring from simple starting materials in a single synthetic operation. Two classical MCRs are particularly relevant for the formation of the hydantoin core: the Bucherer-Bergs reaction and the Strecker synthesis.

The Bucherer-Bergs reaction is a well-established method for synthesizing 5-substituted and 5,5-disubstituted hydantoins. nih.govgoogle.com It typically involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an alkali metal cyanide (such as potassium or sodium cyanide) and ammonium carbonate. nih.gov The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia and carbon dioxide (derived from ammonium carbonate) to form an aminonitrile intermediate. Subsequent intramolecular cyclization and rearrangement yield the hydantoin ring. nih.govgoogle.com While this method is highly effective for producing N1,N3-unsubstituted hydantoins, its direct application to the synthesis of N1-alkylated derivatives like 1-(1-methylethyl)-2,4-imidazolidinedione would require significant modification, such as the use of a primary amine in place of ammonium carbonate, which is not characteristic of the traditional Bucherer-Bergs protocol.

The Strecker synthesis , originally developed for the preparation of α-amino acids, provides a foundational route to α-aminonitriles, which are key intermediates for hydantoin synthesis. nih.gov In its classical form, an aldehyde or ketone reacts with ammonia and cyanide. nih.gov A significant variation of the Strecker synthesis involves the use of primary or secondary amines instead of ammonia, which leads to the formation of N-substituted α-amino acids after hydrolysis of the resulting N-substituted α-aminonitrile. nih.gov This modified Strecker approach is particularly relevant as the N-substituted α-amino acid can then be cyclized in a subsequent step to form an N-substituted hydantoin, which will be discussed in section 2.2.2.

Regioselective Introduction of the 1-(1-methylethyl) Moiety

The direct introduction of an alkyl group onto the imidazolidinedione ring presents a significant challenge in regioselectivity. The hydantoin nucleus possesses two nitrogen atoms, N1 and N3, both of which are nucleophilic and can undergo alkylation.

Direct N-Alkylation Strategies for Imidazolidinediones

Direct N-alkylation of a pre-formed 2,4-imidazolidinedione ring is a common strategy for the synthesis of N-substituted derivatives. However, controlling the site of alkylation is a critical aspect of this approach.

The direct N-alkylation of hydantoins is often complicated by the higher acidity of the proton at the N3 position compared to the N1 position. orgsyn.orggoogle.com Consequently, under many basic conditions, alkylation preferentially occurs at the N3 position. google.com Achieving selective N1-alkylation, therefore, requires careful optimization of the reaction conditions.

Recent studies have demonstrated that the choice of base and solvent system is crucial for directing the alkylation to the N1 position. orgsyn.orggoogle.com Research on the methylation of phenytoin (5,5-diphenylhydantoin) has shown that using potassium bases, such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS), in an aprotic solvent like tetrahydrofuran (B95107) (THF) can provide good yields of the N1-methylated product. orgsyn.orggoogle.com This N1-selectivity is attributed to the nature of the potassium counterion and the solvent, which are thought to influence the nucleophilicity of the two nitrogen atoms differently.

While these studies have established a general methodology for N1-selective alkylation, specific data on the isopropylation of the unsubstituted 2,4-imidazolidinedione ring are limited. The principles established with methyl and other alkyl halides are expected to apply to the use of an isopropyl halide, such as 2-bromopropane. It is anticipated that the bulkier isopropyl group might further influence the regioselectivity of the reaction.

Table 1: Reagents and Conditions for N1-Selective Alkylation of Hydantoins

| Base | Solvent | Alkylating Agent | N1-Selectivity | Reference |

|---|---|---|---|---|

| Potassium tert-butoxide (tBuOK) | Tetrahydrofuran (THF) | Methyl iodide | Good | orgsyn.orggoogle.com |

| Potassium hexamethyldisilazide (KHMDS) | Tetrahydrofuran (THF) | Methyl iodide | Good | orgsyn.orggoogle.com |

Note: The table reflects general findings for N1-alkylation of hydantoin and related heterocycles. Specific yields and regioselectivity for isopropylation would require experimental determination.

As mentioned, the N3 position of the imidazolidinedione ring is generally more acidic and sterically less hindered, making it the more reactive site for alkylation under standard basic conditions (e.g., using weaker bases like potassium carbonate). google.com The preferential formation of the N3-alkylated product is a common outcome in many synthetic protocols.

To overcome this inherent reactivity, several strategies can be employed to achieve N1-selectivity:

Use of Specific Base/Solvent Systems: As detailed in the previous section, the use of strong, bulky potassium bases in THF has proven effective in directing alkylation to the N1 position. orgsyn.orggoogle.com The coordination of the potassium ion is thought to play a role in modulating the reactivity of the N1 and N3 anions.

Steric Hindrance: The introduction of bulky substituents at the C5 position of the hydantoin ring can influence the regioselectivity of N-alkylation by sterically hindering the N3 position, thereby favoring attack at the N1 position.

The interplay of electronic and steric factors, along with the specific reaction conditions, ultimately determines the ratio of N1 to N3 alkylated products.

Multi-Step Approaches Incorporating the 1-(1-methylethyl) Group

An alternative to the direct alkylation of the hydantoin ring is to construct the ring from a precursor that already contains the desired N-isopropyl group. This approach circumvents the issue of regioselectivity in the N-alkylation step.

This strategy involves the initial synthesis of an N-isopropyl substituted open-chain precursor, which is then cyclized to form the 1-isopropyl-2,4-imidazolidinedione ring. A plausible and effective route starts with an N-isopropyl amino acid, such as N-isopropylglycine.

A representative synthetic sequence is analogous to the synthesis of 1-methyl-2,4-imidazolidinedione from sarcosine (B1681465) (N-methylglycine). This process can be adapted for the synthesis of the target compound as follows:

Urea Formation: N-isopropylglycine is reacted with a cyanate source, such as potassium cyanate, in an aqueous medium. This reaction forms an N-isopropyl-N-carbamoylglycine intermediate (also known as an N-isopropylureidoacetic acid).

Cyclization: The N-isopropyl-N-carbamoylglycine is then subjected to acidic conditions, for example, by heating in the presence of a strong acid like concentrated sulfuric acid. This acid-catalyzed dehydration and cyclization step yields the desired 1-isopropyl-2,4-imidazolidinedione.

This two-step, one-pot approach offers a high degree of control over the position of the isopropyl group, ensuring that it is located exclusively at the N1 position.

Another variation of this approach involves the reaction of an α-amino acid ester with an isocyanate. For example, an ester of glycine (B1666218) can be reacted with isopropyl isocyanate to form a urea derivative, which can then be cyclized under basic conditions to yield 1-isopropylhydantoin.

Table 2: Comparison of Synthetic Strategies for 1-Isopropyl-2,4-imidazolidinedione

| Strategy | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Direct N1-Alkylation | 1. Formation of hydantoin ring.2. N-alkylation with an isopropyl halide. | Potentially shorter route. | Difficult to control regioselectivity (N1 vs. N3); lack of specific data for isopropylation. |

| Sequential Functionalization and Cyclization | 1. Synthesis of N-isopropylglycine.2. Reaction with cyanate.3. Acid-catalyzed cyclization. | Excellent regiocontrol. | Longer synthetic route; may require synthesis of the starting N-isopropyl amino acid. |

Protecting Group Strategies for Directed N-Alkylation

The imidazolidinedione scaffold possesses two secondary amine functionalities (N-1 and N-3), which can both undergo alkylation. To achieve selective alkylation at a specific nitrogen, such as the N-1 position to yield 2,4-Imidazolidinedione, 1-(1-methylethyl)-, a protecting group strategy is often essential. jocpr.com This involves temporarily masking one of the reactive nitrogen atoms to direct the alkylating agent to the desired position. researchgate.net

The choice of protecting group is critical and depends on its stability to the alkylation conditions and the mildness of the conditions required for its subsequent removal. jocpr.com For the directed N-alkylation of a 2,4-imidazolidinedione, a common approach involves the protection of the N-3 position. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for nitrogen atoms due to its ease of installation using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and its stability towards many nucleophiles and basic conditions often employed in alkylation reactions. researchgate.net

The general strategy is outlined below:

Protection: The N-3 position of the imidazolidinedione ring is protected, for example, with a Boc group.

Alkylation: The N-1 position is then alkylated using an appropriate alkylating agent (e.g., isopropyl halide) under basic conditions.

Deprotection: The protecting group at the N-3 position is removed, typically under acidic conditions for the Boc group, to yield the desired N-1-alkylated product. researchgate.net

Orthogonal protecting group strategies can also be employed, enabling the sequential assembly of molecules with multiple reactive sites. jocpr.com For instance, one nitrogen could be protected with an acid-labile group like Boc, while the other is protected with a group removable under different conditions, such as a benzyl (B1604629) (Bn) group which can be cleaved by hydrogenolysis. researchgate.net This allows for the selective alkylation of both N-1 and N-3 positions with different alkyl groups.

Table 1: Common Protecting Groups for Nitrogen and Their Cleavage Conditions

| Protecting Group | Abbreviation | Reagent for Introduction | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strongly acidic media (e.g., TFA, HCl) researchgate.net |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) ub.edu |

| Benzyl | Bn | Benzyl bromide or chloride | Catalytic hydrogenation researchgate.net |

Stereochemical Control in 2,4-Imidazolidinedione, 1-(1-methylethyl)- Synthesis

While 2,4-Imidazolidinedione, 1-(1-methylethyl)- itself is not chiral, many related and biologically important imidazolidinediones are, particularly those substituted at the C-5 position (e.g., 5-isopropylimidazolidine-2,4-dione, also known as 5-isopropylhydantoin). nih.gov Therefore, controlling the stereochemistry during synthesis is paramount.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. While specific examples for 1-(1-methylethyl)-2,4-imidazolidinedione are not prominent, general strategies for asymmetric synthesis can be applied to chiral analogues. These routes often involve the use of chiral catalysts or auxiliaries to induce stereoselectivity. nih.gov For instance, a catalytic enantioselective approach could involve the cyclization of a prochiral precursor using a chiral metal complex. nih.gov The development of such methods allows for the direct formation of enantioenriched products, avoiding the need for resolving racemic mixtures, which inherently results in the loss of at least 50% of the material. wikipedia.org

When a molecule contains multiple stereocenters, diastereoselective synthesis is employed to control the relative configuration between them. In the context of imidazolidinediones, this is relevant when synthesizing derivatives with substituents at both the nitrogen and the C-5 position. For example, the alkylation of an N-Pf-protected amino compound can proceed with poor diastereoselectivity, though it can be influenced by the base, enolate cation, and the electrophile used. mdpi.com A common strategy involves using a chiral auxiliary—a chiral group temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. Silver-catalyzed 1,3-dipolar cycloaddition reactions have been shown to produce highly substituted imidazolidine (B613845) derivatives with high diastereoselectivity. nih.gov

When an enantioselective synthesis is not feasible, a racemic mixture of a chiral N-alkyl imidazolidinedione can be separated into its constituent enantiomers through chiral resolution. wikipedia.org

Common resolution techniques include:

Crystallization of Diastereomeric Salts: This is the most common method for resolving racemates. wikipedia.org It involves reacting the racemic mixture (if it contains an acidic or basic functional group) with a single enantiomer of a chiral resolving agent (e.g., tartaric acid or brucine) to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. The resolving agent is then removed to yield the pure enantiomers. wikipedia.org

Chiral Column Chromatography: This technique utilizes a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). The racemic mixture is passed through the column, and the two enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. nih.gov This method is highly efficient for both analytical and preparative-scale separations, allowing for the isolation of enantiomers with high enantiomeric excess. nih.govtcichemicals.com

High-Throughput and Combinatorial Synthesis Methodologies

Combinatorial chemistry provides a powerful set of tools for rapidly generating large numbers of diverse compounds, known as chemical libraries. nih.gov These techniques are invaluable for drug discovery and materials science research.

Parallel synthesis is a high-throughput technique where multiple, distinct compounds are synthesized simultaneously in a spatially separated manner, such as in the wells of a microtiter plate. This methodology can be readily applied to create libraries of N-alkyl imidazolidinediones.

In a typical parallel synthesis of an N-alkyl imidazolidinedione library, a common imidazolidinedione core structure would be reacted with a diverse set of alkylating agents in separate reaction vessels. This allows for the rapid production of a library where the identity of each compound is known by its location in the reaction array. imperial.ac.uk Solid-phase organic synthesis (SPOS) is often combined with parallel synthesis. Here, the imidazolidinedione core is attached to a solid support (like a resin bead), facilitating the purification process as excess reagents and byproducts can be simply washed away.

Table 2: Illustrative Example of a Parallel Synthesis Library Design

| Starting Material | Alkylating Agent 1 (e.g., Isopropyl bromide) | Alkylating Agent 2 (e.g., Benzyl bromide) | Alkylating Agent 3 (e.g., Ethyl iodide) |

| 2,4-Imidazolidinedione | 1-Isopropyl-2,4-imidazolidinedione | 1-Benzyl-2,4-imidazolidinedione | 1-Ethyl-2,4-imidazolidinedione |

| 5-Methyl-2,4-imidazolidinedione | 1-Isopropyl-5-methyl-2,4-imidazolidinedione | 1-Benzyl-5-methyl-2,4-imidazolidinedione | 1-Ethyl-5-methyl-2,4-imidazolidinedione |

| 5,5-Dimethyl-2,4-imidazolidinedione | 1-Isopropyl-5,5-dimethyl-2,4-imidazolidinedione | 1-Benzyl-5,5-dimethyl-2,4-imidazolidinedione | 1-Ethyl-5,5-dimethyl-2,4-imidazolidinedione |

This approach enables the efficient exploration of chemical space by systematically varying the N-alkyl substituent and other parts of the imidazolidinedione scaffold, accelerating the discovery of compounds with desired properties. nih.govnih.gov

Automated Synthesis Platforms for Scaffold Diversification

The evolution of drug discovery and materials science has necessitated the development of high-throughput synthesis methodologies to rapidly generate and screen large libraries of chemical compounds. Automated synthesis platforms have emerged as a powerful tool to accelerate this process, enabling the efficient diversification of core scaffolds like 2,4-imidazolidinedione. These platforms integrate robotics, software, and specialized chemical techniques to perform multi-step syntheses in a parallel or sequential fashion with minimal manual intervention. This approach significantly enhances productivity, reproducibility, and allows for the exploration of a much broader chemical space than traditional synthetic methods.

One prominent strategy amenable to automation for the diversification of the imidazolidinedione scaffold is the solution-phase parallel synthesis. This technique combines the advantages of traditional solution-phase chemistry (e.g., ease of reaction monitoring and scalability) with the high-throughput nature of parallel processing. A notable example is the use of a fluorous tagging strategy for the synthesis of a diverse library of hydantoin and thiohydantoin analogs. nih.govresearchgate.net While not a fully robotic platform in the sense of a single, integrated instrument, this methodology employs parallel reaction vessels and semi-automated purification techniques, such as solid-phase extraction (SPE), to achieve high-throughput synthesis and purification. nih.govresearchgate.net

The core of this strategy involves tagging a starting material with a fluorous-containing group, which allows for the easy separation of the tagged product from non-tagged reagents and byproducts using a fluorous solid-phase extraction (F-SPE) cartridge. This purification method is highly efficient and can be performed in parallel on multiple samples, making it ideal for the rapid purification of compound libraries. nih.gov

A representative workflow for the automated or semi-automated parallel synthesis of an N-alkyl imidazolidinedione library, based on the principles of solution-phase parallel synthesis and fluorous tagging, is outlined below:

Preparation of Building Blocks: A diverse set of fluorous-tagged α-amino esters is prepared. These serve as the foundation for the imidazolidinedione ring.

Parallel Reductive Amination: The fluorous-tagged amino esters are reacted in parallel with a variety of aldehydes in the presence of a reducing agent. This step introduces the first point of diversity at the C-5 position of the future hydantoin ring.

Reaction with Isocyanates: The resulting secondary amino esters are then reacted in parallel with a selection of isocyanates. This step introduces the N-3 substituent.

Cyclization and Cleavage: The formed urea intermediates undergo a spontaneous intramolecular cyclization to form the 2,4-imidazolidinedione ring. This cyclization step simultaneously cleaves the fluorous tag, releasing the final product into the solution.

Automated Purification: The reaction mixtures are then passed through fluorous SPE cartridges. The desired non-fluorous hydantoin products pass through the cartridge, while any unreacted fluorous-tagged starting materials or byproducts are retained. This allows for rapid, parallel purification of the entire library.

This methodology allows for the systematic variation of substituents at multiple positions of the imidazolidinedione core, leading to a large and diverse library of compounds. For the synthesis of a compound like 2,4-Imidazolidinedione, 1-(1-methylethyl)- , one would start with an amino acid precursor that, after N-alkylation with an isopropyl group, is then carried through the synthetic sequence.

The diversification of the imidazolidinedione scaffold can be systematically achieved by varying the building blocks at each step of the synthesis. The following tables illustrate the potential for scaffold diversification using this high-throughput approach.

Table 1: Representative Building Blocks for Scaffold Diversification

| Position of Diversity | Building Block Type | Examples |

| N-1 Position | Primary Amines (for N-alkylation of the initial amino acid) | Isopropylamine, Cyclohexylamine, Benzylamine, 4-Methoxybenzylamine |

| C-5 Position | Aldehydes | Benzaldehyde, 4-Chlorobenzaldehyde, 2-Naphthaldehyde, Isovaleraldehyde |

| N-3 Position | Isocyanates | Phenyl isocyanate, 4-Fluorophenyl isocyanate, Ethyl isocyanate, Cyclohexyl isocyanate |

Table 2: Exemplar Library of N-Alkyl Imidazolidinediones Synthesized via a High-Throughput Parallel Approach

| Compound ID | N-1 Substituent | C-5 Substituent | N-3 Substituent |

| 1 | Isopropyl | Phenyl | Phenyl |

| 2 | Isopropyl | 4-Chlorophenyl | Ethyl |

| 3 | Cyclohexyl | 2-Naphthyl | Cyclohexyl |

| 4 | Benzyl | Isopropyl | 4-Fluorophenyl |

The use of robotic liquid handlers and parallel reactors can fully automate the dispensing of reagents, the execution of the reactions under controlled conditions, and the subsequent purification steps. nih.gov Such automated platforms, like those offered by Chemspeed Technologies or Iktos Robotics, can perform hundreds of reactions in parallel, significantly accelerating the discovery and optimization of novel imidazolidinedione-based compounds. nih.govthieme-connect.de These systems often incorporate in-line analytics, such as HPLC-MS, to monitor reaction progress and assess the purity of the final products in real-time. thieme-connect.de

Reactivity of the Imidazolidinedione Ring System

The hydantoin ring is characterized by two carbonyl groups and three nitrogen-hydrogen or nitrogen-carbon bonds, which confer a distinct reactivity pattern. The acidity of the N-H protons and the electrophilicity of the carbonyl carbons are key drivers of its chemical behavior.

Functionalization at C5 Position

The C5 position of the hydantoin ring is activated by the two adjacent carbonyl groups, making the protons at this position acidic and susceptible to deprotonation. This allows for a variety of functionalization reactions.

Alkylation and Condensation: The methylene (B1212753) group at C5 can be readily deprotonated by a suitable base to form a nucleophilic carbanion. This anion can then react with various electrophiles, such as alkyl halides or aldehydes, in alkylation and Knoevenagel-type condensation reactions, respectively. These reactions are fundamental for introducing diverse substituents at the C5 position, leading to a wide array of derivatives. For instance, the reaction with an aromatic aldehyde would yield a 5-arylmethylene-1-isopropylhydantoin.

Bucherer-Bergs Reaction: While not a direct functionalization of pre-existing 1-isopropylhydantoin, the Bucherer-Bergs reaction is a classic method for synthesizing 5-substituted hydantoins. It involves the reaction of a ketone or aldehyde with potassium cyanide and ammonium carbonate. If isobutyraldehyde (B47883) (2-methylpropanal) were used as a starting material along with a modified procedure to introduce the N1-isopropyl group, it could lead to 5-substituted derivatives.

The table below summarizes typical conditions for C5 functionalization, although specific yields for the 1-isopropyl derivative require targeted studies.

| Reaction Type | Reagents | Typical Conditions | Product Type |

| Alkylation | Base (e.g., NaH, K2CO3), Alkyl Halide (R-X) | Anhydrous solvent (e.g., DMF, THF) | 5-Alkyl-1-isopropylhydantoin |

| Knoevenagel Condensation | Aldehyde (R-CHO), Base (e.g., Piperidine) | Reflux in solvent (e.g., Ethanol) | 5-Alkylidene-1-isopropylhydantoin |

Reactions at the Carbonyl Centers

The two carbonyl groups at positions C2 and C4 are electrophilic centers and can undergo nucleophilic attack. ox.ac.uk Their reactivity can be influenced by the nature of the substituents on the ring nitrogens.

Reduction: The carbonyl groups can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH4). youtube.com This would typically lead to the reduction of both carbonyls to methylenes, resulting in the formation of 1-isopropylimidazolidine. Selective reduction of one carbonyl group over the other is challenging and would require specialized reagents or protecting group strategies.

Nucleophilic Addition: Grignard reagents and other organometallic nucleophiles can add to the carbonyl carbons. youtube.com This reaction would initially form a tetrahedral intermediate which, upon acidic workup, would yield a tertiary alcohol. Reaction at both carbonyls is possible, leading to a diol.

Thionation: Reagents like Lawesson's reagent or phosphorus pentasulfide (P4S10) can be used to convert one or both of the carbonyl oxygens to sulfur, yielding the corresponding thiohydantoin or dithiohydantoin derivatives. These thionated products have altered reactivity and are useful intermediates in further synthetic transformations.

Ring-Opening and Rearrangement Pathways

The hydantoin ring can be opened under various conditions, most commonly through hydrolysis.

Hydrolysis: Under strong acidic or basic conditions, the amide bonds within the hydantoin ring can be hydrolyzed. This typically proceeds via nucleophilic attack at the carbonyl carbons by water or hydroxide (B78521) ions. Basic hydrolysis, for example, would lead to the opening of the ring to form an N-isopropyl-substituted amino acid derivative. The exact product depends on which amide bond is cleaved first. Complete hydrolysis would ultimately yield isopropylamine, carbon dioxide, ammonia, and the corresponding alpha-amino acid precursor.

Favorskii-type Rearrangements: While not a direct reaction of the parent hydantoin, halogenation at the C5 position can create a substrate susceptible to Favorskii-type rearrangements under basic conditions. harvard.edu This would involve the formation of a bicyclic cyclopropanone (B1606653) intermediate followed by ring-opening by a nucleophile, leading to a contracted ring system, such as a derivative of an azetidine (B1206935) carboxylic acid. harvard.edu

Transformations Involving the N-(1-methylethyl) Substituent

The N-isopropyl group is generally stable, but it can undergo specific chemical transformations under certain conditions.

Oxidation Reactions of the Isopropyl Group

The isopropyl group consists of a tertiary carbon and two methyl groups, which have different susceptibilities to oxidation.

Metabolic-type Oxidation: In biological systems or through biomimetic chemical oxidation (e.g., using cytochrome P450 models), the isopropyl group can be hydroxylated. Oxidation would likely occur at the tertiary carbon, yielding a 1-(1-hydroxy-1-methylethyl) substituent, or at one of the methyl groups to form a 1-(1-hydroxymethyl)ethyl group. Poly(N-isopropylacrylamide), a polymer with a similar N-isopropyl group, is known to be temperature-responsive, a property linked to the hydration and dehydration of the isopropyl moiety. nih.gov While not an oxidation, this highlights the interaction of the isopropyl group with its environment.

Radical Oxidation: Under harsh oxidative conditions involving radical initiators, the C-H bonds of the isopropyl group can be targeted, but this often leads to a mixture of products and potential degradation of the hydantoin ring itself.

Selective Cleavage or Modification of the N-Alkyl Moiety

Removing the N-alkyl group without destroying the heterocyclic ring is a significant synthetic challenge. The C(sp³)-N bond is typically robust.

Dealkylation Strategies: Selective cleavage of an N-alkyl group often requires specific functionalities to be present. nih.gov For hydantoins, N-dealkylation is not a common or straightforward reaction. Methods that cleave C-N bonds, such as palladium-catalyzed reactions, typically require specific activating groups or reaction partners that are not inherent to the simple N-isopropyl structure. nih.gov

Modification via N-Acylation and Cleavage: A potential indirect route for modification could involve reactions at the N3 position. While the target compound is substituted at N1, general hydantoin chemistry shows that the N3-H is more acidic and readily alkylated or acylated. nih.govresearchgate.netresearchgate.net If the N1 position were acylated instead of alkylated, various methods exist for the cleavage of the N-acyl bond, which can be easier than N-alkyl bond cleavage. scirp.org However, for the N-isopropyl group, such cleavage is synthetically challenging and not a routine transformation.

Derivatization Strategies for Enhanced Structural Diversity

The scaffold of 2,4-Imidazolidinedione, 1-(1-methylethyl)-, also known as 1-isopropylhydantoin, offers a versatile platform for chemical modification. Its inherent structural features, including two nitrogen atoms and two carbonyl groups, provide multiple sites for derivatization, enabling the generation of a wide array of analogues with diverse physicochemical properties and potential biological activities. Strategies to enhance this structural diversity primarily involve post-synthetic modifications of the core ring, the creation of hybrid molecules, and the synthesis of metal complexes.

Post-Synthetic Modifications of the 2,4-Imidazolidinedione, 1-(1-methylethyl)- Scaffold

Post-synthetic modification is a powerful strategy for the functionalization of existing molecular frameworks. rsc.org For the 1-isopropylhydantoin scaffold, these modifications typically target the N-3 position, which possesses a readily accessible proton. The acidity of the N-H protons in the hydantoin ring is a key factor governing its reactivity. The N-3 proton is situated between two electron-withdrawing carbonyl groups, making it significantly more acidic and thus more susceptible to deprotonation and subsequent substitution than the N-1 proton, which is adjacent to only one carbonyl group. uctm.edu

Common modifications include N-alkylation and N-acylation reactions. These transformations are typically achieved by first treating the hydantoin with a suitable base to generate the corresponding anion, which then acts as a nucleophile to attack an electrophilic reagent, such as an alkyl halide or an acyl chloride. uctm.edu This differential reactivity allows for selective functionalization at the N-3 position while the N-1 position, already substituted with an isopropyl group, remains inert.

| Modification Type | Reagent Class | Typical Conditions | Resulting Functional Group |

| N-3 Alkylation | Alkyl halides (e.g., R-Br, R-I) | Base (e.g., NaH, K₂CO₃) in an inert solvent (e.g., DMF, Acetone) | N-3-Alkyl |

| N-3 Acylation | Acyl chlorides (e.g., R-COCl), Anhydrides | Base (e.g., Pyridine, Triethylamine) | N-3-Acyl |

| Mannich Reaction | Formaldehyde, Secondary Amine | Acid or Base catalysis | N-3-Aminomethyl |

Formation of Imidazolidinedione-Based Hybrid Structures

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.gov This approach aims to produce compounds with improved affinity, enhanced activity, or the ability to overcome drug resistance by interacting with multiple biological targets. nih.govrsc.org The 1-isopropylhydantoin ring can serve as a valuable scaffold in the construction of such hybrid structures.

The synthesis of these hybrids often involves coupling the pre-functionalized hydantoin core with another biologically active moiety. For example, a 1-isopropylhydantoin derivative bearing a linker with a reactive functional group (e.g., a carboxylic acid, amine, or halide) at the N-3 position can be conjugated with other pharmacophores such as thiazole, quinoline, or purine (B94841) rings. mdpi.commdpi.com The choice of linker and the coupled pharmacophore is guided by the desired therapeutic target. This strategy allows for the integration of the imidazolidinedione's structural features with the known biological activities of other molecular classes, potentially leading to synergistic effects. mdpi.com

| Hybrid Moiety | Potential Linkage Chemistry | Potential Therapeutic Area |

| Thiazole | Amide bond formation | Anticancer |

| Quinoline | Alkylation of a piperazine (B1678402) linker | Antiparasitic mdpi.com |

| Purine / Pyrimidine | Click Chemistry, Ether linkage | Anticancer, Antiviral mdpi.com |

| Coumarin | Methylene linker | P-gp Inhibition nih.gov |

Synthesis of Imidazolidinedione-Metal Complexes

The nitrogen and oxygen atoms within the 1-isopropylhydantoin ring act as potential donor sites for coordination with metal ions, making it a suitable ligand for the formation of metal complexes. ijcpa.innih.gov The synthesis of these complexes typically involves the reaction of the deprotonated hydantoin ligand with a metal salt in a suitable solvent. nih.gov The N-3 proton is usually removed by a base, creating an anionic ligand that can coordinate to the metal center.

The stoichiometry of the resulting complexes (metal-to-ligand ratio) and their coordination geometry depend on the metal ion, the reaction conditions, and the presence of other ancillary ligands. mdpi.comnih.gov Common metal ions used include Ni(II), Cu(II), Co(II), and Zn(II). ijcpa.innih.govjcsp.org.pk Spectroscopic techniques such as FT-IR, UV-Vis, and NMR, along with magnetic susceptibility measurements, are used to characterize the structure and bonding within these complexes. ijcpa.injcsp.org.pk The formation of new bands in the lower frequency region of the IR spectrum, corresponding to M-N and M-O vibrations, often confirms the coordination of the hydantoin ligand to the metal ion. nih.gov The resulting metal complexes can exhibit distinct properties and biological activities compared to the parent ligand.

| Metal Ion | Typical Precursor | Potential Geometry | Characterization Evidence |

| Nickel(II) | Ni(CH₃COO)₂·4H₂O | Octahedral ijcpa.in | Magnetic moment, UV-Vis spectra |

| Copper(II) | Cu(CH₃COO)₂·2H₂O | Square Planar nih.gov | Spectroscopic data |

| Cobalt(II) | Co(CH₃COO)₂·4H₂O | Octahedral nih.gov | Magnetic susceptibility, Spectroscopic data |

| Zinc(II) | Zn(CH₃COO)₂·2H₂O | Tetrahedral/Octahedral | Elemental analysis, Spectroscopic data nih.gov |

Mechanistic Elucidation of Key Reactions

Understanding the reaction mechanisms involving the 1-isopropylhydantoin scaffold is crucial for optimizing reaction conditions, predicting product outcomes, and designing rational synthetic pathways. Key areas of investigation include the mechanism of N-alkylation and the nature of the intermediates and transition states involved in its chemical transformations.

Detailed Reaction Mechanism Studies for N-Alkylation

The N-alkylation of 1-isopropylhydantoin predominantly occurs at the N-3 position. The mechanism is a classic example of a nucleophilic substitution reaction, which proceeds in two main steps:

Deprotonation: The reaction is initiated by the abstraction of the acidic proton from the N-3 position by a base (e.g., sodium hydride, potassium carbonate). This step generates a resonance-stabilized hydantoin anion, often referred to as an imidate or enolate-like anion. The negative charge is delocalized over the N-3, C-4 carbonyl oxygen, and C-2 carbonyl oxygen atoms. This delocalization stabilizes the conjugate base, facilitating its formation. uctm.edu

Nucleophilic Attack: The resulting hydantoin anion is a potent nucleophile. It subsequently attacks the electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide) in an Sₙ2-type reaction. This step leads to the formation of a new nitrogen-carbon bond at the N-3 position and the displacement of the leaving group (e.g., a halide ion), yielding the final N-3 alkylated product.

The selectivity for N-3 alkylation over O-alkylation is generally high due to the hard and soft acid-base (HSAB) principle. The nitrogen atom is a "harder" nucleophilic center compared to the oxygen atoms, and it preferentially reacts with the "hard" electrophilic carbon center of the alkyl halide.

Investigation of Intermediates and Transition States

The key reactive intermediate in many transformations of 1-isopropylhydantoin is the hydantoin anion formed upon deprotonation. iitm.ac.in The structure and reactivity of this intermediate are central to understanding the compound's chemical behavior. The anion exists as a hybrid of several resonance structures, which contributes to its stability.

Computational chemistry and spectroscopic studies can provide insight into the structure of these intermediates and the transition states of their reactions. For instance, density functional theory (DFT) calculations can be used to model the geometry of the transition state for the Sₙ2 attack of the hydantoin anion on an alkyl halide. Such studies can help elucidate the energy barriers of the reaction, confirm the concerted nature of the bond-forming and bond-breaking processes in the transition state, and explain the observed regioselectivity of the reaction. While specific experimental studies on the transition states for 1-isopropylhydantoin may be limited, the general principles of nucleophilic substitution reactions of related heterocyclic systems are well-established and applicable. rsc.org

Advanced Spectroscopic and Structural Elucidation of 2,4 Imidazolidinedione, 1 1 Methylethyl

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy provides critical information about the functional groups present within a molecule by probing the vibrations of chemical bonds.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups in a molecule. The FT-IR spectrum of 2,4-Imidazolidinedione, 1-(1-methylethyl)- is expected to exhibit several characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The hydantoin (B18101) ring contains two carbonyl groups (C=O) and an N-H bond, which give rise to strong, characteristic absorptions. The C=O stretching vibrations in hydantoin rings typically appear as two distinct bands in the region of 1775–1700 cm⁻¹, attributable to the symmetric and asymmetric stretching of the two carbonyl groups. researchgate.netresearchgate.net The N-H stretching vibration of the secondary amide within the ring is expected to produce a moderate to strong band around 3200 cm⁻¹. researchgate.net

Additionally, C-N stretching vibrations within the heterocyclic ring are anticipated in the 1360-990 cm⁻¹ range. researchgate.net The isopropyl substituent introduces characteristic alkyl C-H stretching and bending vibrations. The sp³ C-H stretching vibrations are expected just below 3000 cm⁻¹, typically in the 2975–2870 cm⁻¹ region.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide (Ring) | ~3200 | Medium-Strong |

| C-H Stretch | Isopropyl Group (sp³) | 2975 - 2870 | Medium |

| C=O Asymmetric Stretch | Imide Carbonyl | ~1770 | Strong |

| C=O Symmetric Stretch | Amide Carbonyl | ~1715 | Strong |

| C-N Stretch | Amide/Imide (Ring) | 1360 - 1280 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the precise connectivity and constitution of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous structural assignment.

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. For 2,4-Imidazolidinedione, 1-(1-methylethyl)-, four distinct proton signals are expected.

The isopropyl group gives rise to two signals: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The methine proton is coupled to the six methyl protons, and its signal is expected to appear downfield due to the deshielding effect of the adjacent nitrogen atom. The methyl protons are coupled to the single methine proton.

The hydantoin ring contains a methylene (B1212753) group (-CH₂-) at the C5 position and a secondary amine proton (N-H) at the N3 position. The methylene protons are expected to appear as a singlet, while the N-H proton signal is also expected to be a singlet, which may be broadened due to quadrupole effects and chemical exchange.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -CH(CH₃)₂ | 4.2 - 4.5 | Septet | ~7.0 | 1H |

| -CH(CH₃)₂ | 1.3 - 1.5 | Doublet | ~7.0 | 6H |

| -CH₂- (C5) | ~3.9 | Singlet | N/A | 2H |

| -NH- (N3) | ~8.0 | Singlet (broad) | N/A | 1H |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. For 2,4-Imidazolidinedione, 1-(1-methylethyl)-, five distinct carbon signals are predicted.

The two carbonyl carbons (C2 and C4) of the hydantoin ring are expected to resonate at the lowest field (most deshielded) due to the strong electron-withdrawing effect of the oxygen atoms. The C2 carbon, being adjacent to two nitrogen atoms, may appear at a slightly different shift than the C4 carbon, which is adjacent to one nitrogen and one carbon. The methylene carbon (C5) will appear further upfield. The isopropyl group will show two signals: one for the methine carbon (-CH) and one for the two equivalent methyl carbons (-CH₃).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C4 (C=O) | ~172 |

| C2 (C=O) | ~157 |

| C5 (-CH₂-) | ~45 |

| -CH(CH₃)₂ | ~48 |

| -CH(CH₃)₂ | ~20 |

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For 2,4-Imidazolidinedione, 1-(1-methylethyl)-, a key cross-peak would be observed between the isopropyl methine proton (septet) and the isopropyl methyl protons (doublet), confirming the isopropyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. The HSQC spectrum would show correlations between:

The isopropyl methine proton and the methine carbon.

The isopropyl methyl protons and the methyl carbons.

The C5 methylene protons and the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, which is invaluable for piecing together the molecular skeleton. nih.gov Key HMBC correlations would include:

A correlation from the isopropyl methine proton to the C2 carbonyl carbon, confirming the attachment of the isopropyl group to the N1 position.

Correlations from the C5 methylene protons to both the C2 and C4 carbonyl carbons, confirming the structure of the hydantoin ring.

A correlation from the isopropyl methyl protons to the methine carbon.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural information derived from its fragmentation pattern upon ionization.

For 2,4-Imidazolidinedione, 1-(1-methylethyl)- (molecular formula C₆H₁₀N₂O₂), the calculated molecular weight is approximately 142.16 g/mol . In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z = 142 might be observed, although it can be weak or absent for some hydantoin derivatives. tandfonline.com

The fragmentation pattern is expected to be characteristic of the structure. Key fragmentation pathways would likely include:

α-Cleavage: The most prominent fragmentation would likely be the loss of the isopropyl group as a radical, leading to a fragment ion at m/z = 99 (M - 43).

Loss of Propene: A rearrangement followed by the loss of a neutral propene molecule (C₃H₆) from the molecular ion could result in a fragment at m/z = 100.

Ring Cleavage: The hydantoin ring itself can fragment. A common fragmentation process for the hydantoin ring involves cleavage to produce ions corresponding to the loss of CO or isocyanate-related fragments. tandfonline.com For instance, cleavage across the C4-C5 and N1-C2 bonds could lead to various smaller charged fragments.

Analysis of these fragments allows for the confirmation of the molecular weight and provides corroborating evidence for the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass with very high accuracy. For 2,4-Imidazolidinedione, 1-(1-methylethyl)-, HRMS provides an experimental mass value that can be compared to the theoretically calculated mass of its molecular formula, C₆H₁₀N₂O₂. A close match between the measured and calculated mass, typically within a few parts per million (ppm), validates the proposed chemical formula and rules out other potential structures with the same nominal mass. This technique is fundamental in distinguishing between isobaric compounds and confirming the identity of a newly synthesized molecule.

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₀N₂O₂ |

| Calculated Monoisotopic Mass | 142.07423 Da |

| Expected Ion (e.g., [M+H]⁺) | 143.08151 Da |

| Typical Mass Accuracy | < 5 ppm |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for polar molecules like hydantoin derivatives, allowing for their analysis with minimal fragmentation. chemrxiv.org In ESI-MS, the compound is typically analyzed in solution, and ions are generated by applying a high voltage to a liquid spray. For 2,4-Imidazolidinedione, 1-(1-methylethyl)-, analysis in positive ion mode is common, leading to the formation of the protonated molecule, [M+H]⁺. nih.gov Depending on the solvent system and additives, other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. chemrxiv.org Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, providing further structural information. nih.gov The fragmentation patterns observed can help confirm the connectivity of the isopropyl group to the hydantoin ring. researchgate.net

| Ion Species | Calculated m/z | Description |

|---|---|---|

| [M+H]⁺ | 143.08 | Protonated molecule |

| [M+Na]⁺ | 165.06 | Sodium adduct |

| [2M+H]⁺ | 285.16 | Protonated dimer |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for assessing the purity and confirming the identity of volatile and thermally stable compounds. nih.gov The sample is vaporized and separated on a GC column before entering the mass spectrometer, where it is typically ionized by Electron Ionization (EI). EI is a high-energy technique that causes extensive fragmentation. youtube.com The resulting mass spectrum displays a unique fragmentation pattern that serves as a molecular fingerprint. For 2,4-Imidazolidinedione, 1-(1-methylethyl)-, the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 142, along with characteristic fragment ions resulting from the loss of the isopropyl group or parts of it. nih.gov Common fragmentations would include the loss of a methyl radical (•CH₃) to give a fragment at m/z 127 and the loss of the isopropyl radical (•CH(CH₃)₂) to yield a fragment at m/z 99.

| m/z | Proposed Fragment | Description |

|---|---|---|

| 142 | [C₆H₁₀N₂O₂]⁺• | Molecular Ion (M⁺•) |

| 127 | [M - CH₃]⁺ | Loss of a methyl group |

| 99 | [M - C₃H₇]⁺ | Loss of the isopropyl group |

| 85 | [C₃H₃N₂O₂]⁺ | Hydantoin ring fragment |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to elucidate precise information about bond lengths, bond angles, and torsional angles. libretexts.org This technique provides an unambiguous confirmation of the molecule's connectivity and its preferred conformation in the solid state. For 2,4-Imidazolidinedione, 1-(1-methylethyl)-, which is achiral, X-ray crystallography would confirm the planar structure of the hydantoin ring and the orientation of the isopropyl substituent. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the N-H protons and carbonyl oxygens, that dictate the crystal packing arrangement. researchgate.netnih.gov

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | Dimensions (a, b, c) and angles (α, β, γ) of the crystal lattice |

| Space Group | Describes the symmetry of the crystal structure |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-N, C=O, C-C) |

| Bond Angles | Angles between adjacent bonds (e.g., N-C-N) |

| Intermolecular Interactions | Details of hydrogen bonds and other non-covalent packing forces |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for both the purification of synthesized compounds and the assessment of their purity. Techniques like Thin Layer Chromatography (TLC) and High Performance Liquid Chromatography (HPLC) are routinely used.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction. chemguide.co.ukanalyticaltoxicology.com A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. chemguide.co.uk The plate is then developed in a suitable mobile phase (eluent). Different components of the mixture travel up the plate at different rates depending on their polarity and interaction with the stationary phase, resulting in separation. chemguide.co.uk For the synthesis of 2,4-Imidazolidinedione, 1-(1-methylethyl)-, TLC can be used to track the consumption of starting materials and the formation of the product. The spots can be visualized under UV light or by using a chemical stain. illinois.edu The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given system.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ coated aluminum plates |

| Mobile Phase (Eluent) | Mixture of a non-polar and a polar solvent (e.g., 30-50% Ethyl Acetate in Hexane) |

| Application | Spotting of starting material, co-spot, and reaction mixture |

| Visualization | UV lamp (254 nm) or staining with potassium permanganate (B83412) solution |

| Analysis | Comparison of Rf values of spots to identify product and unreacted starting materials |

High Performance Liquid Chromatography (HPLC) for Purity and Quantification

High Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique used for the separation, identification, and quantification of compounds in a mixture. asianpubs.org It is the primary method for determining the purity of a final compound. In a typical reversed-phase HPLC analysis, the compound is passed through a column packed with a non-polar stationary phase (like C18) using a polar mobile phase. oatext.com For 2,4-Imidazolidinedione, 1-(1-methylethyl)-, a gradient or isocratic mobile phase consisting of acetonitrile (B52724) and water would likely be effective. oatext.com A UV detector is commonly used, set to the wavelength of maximum absorbance (λmax) of the compound to ensure high sensitivity. The purity is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all peaks in the chromatogram. For quantification, a calibration curve is generated by analyzing standard solutions of known concentrations. oatext.com

Preparative Chromatography for Compound Isolation

The isolation and purification of 2,4-Imidazolidinedione, 1-(1-methylethyl)- from synthesis reaction mixtures or for the separation of stereoisomers relies heavily on chromatographic techniques. Preparative chromatography, which aims to isolate and purify valuable products rather than simply quantify them, is an essential methodology in this context. warwick.ac.uk This approach is particularly crucial for obtaining high-purity compounds required for subsequent research, structural analysis, or as pharmaceutical intermediates. nih.gov The selection of the appropriate chromatographic method, including the stationary and mobile phases, is determined by the physicochemical properties of the target compound and the impurities present.

For hydantoin derivatives, a class to which 2,4-Imidazolidinedione, 1-(1-methylethyl)- belongs, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for achieving high-resolution separations. mdpi.com Research into the enantioseparation of related 3,5-disubstituted hydantoins provides significant insight into the conditions applicable for isolating compounds of this type. mdpi.com Polysaccharide-based chiral stationary phases (CSPs) have demonstrated excellent performance in resolving hydantoin enantiomers, a task that represents a significant challenge in purification. mdpi.com

Detailed studies have investigated various columns and mobile phases to optimize the separation of these compounds. For instance, amylose- and cellulose-based columns are frequently employed. mdpi.com The choice of mobile phase, ranging from normal-phase eluents like n-hexane/2-propanol to alternative solvents like dimethyl carbonate (DMC), can significantly impact retention times, separation factors, and resolution. mdpi.com While many synthetic routes are designed to avoid complex purifications, chromatographic separation often remains indispensable when high levels of purity are required or when isolating specific stereoisomers. nih.govacs.org

The findings from enantioseparation studies on analogous hydantoins are directly relevant for developing preparative methods for 2,4-Imidazolidinedione, 1-(1-methylethyl)-. The interaction between the hydantoin structure and the chiral stationary phase is key to achieving separation. mdpi.com For example, the Amylose-SA column has shown superior resolution for certain anti-allyl hydantoins when using a mobile phase of n-hexane/2-PrOH (90/10, v/v) compared to 100% DMC. mdpi.com Such data is foundational for scaling up from analytical to preparative chromatography, where the goal is the recovery of a purified substance. warwick.ac.uk

The following tables summarize typical chromatographic conditions used in the separation of hydantoin derivatives, which can be adapted for the preparative isolation of 2,4-Imidazolidinedione, 1-(1-methylethyl)-.

Table 1: Exemplary Stationary Phases for Hydantoin Separation

| Stationary Phase Type | Specific Column Example | Primary Application |

|---|---|---|

| Immobilized Polysaccharide | Amylose-SA | Enantioseparation of syn- and anti-hydantoins mdpi.com |

| Immobilized Polysaccharide | Cellulose-SB | Enantioseparation of syn- and anti-hydantoins mdpi.com |

Table 2: Mobile Phases Used in HPLC Separation of Hydantoins

| Mobile Phase Composition | Mode | Observations |

|---|---|---|

| n-hexane/2-PrOH (90/10, v/v) | Normal Phase HPLC | Results in higher separation and resolution but with longer analysis times. mdpi.com |

| 100% Dimethyl Carbonate (DMC) | Non-standard HPLC | Can be efficiently used, especially with Amylose-SA columns; accelerates elution rate. mdpi.com |

These established methods highlight that a systematic approach, involving the screening of various stationary and mobile phase combinations, is critical for developing a robust preparative chromatography protocol for the isolation of pure 2,4-Imidazolidinedione, 1-(1-methylethyl)-.

Computational Chemistry and Theoretical Investigations of 2,4 Imidazolidinedione, 1 1 Methylethyl

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule in its gaseous state, providing a baseline for understanding its behavior in more complex environments.

Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure and equilibrium geometry of molecules. By approximating the electron density, DFT methods like B3LYP, often paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can accurately predict molecular geometries.

Table 1: Representative Theoretical Bond Lengths and Angles for a Hydantoin (B18101) Ring Core (Illustrative) This table is illustrative, based on general knowledge of hydantoin structures, as specific published data for 1-isopropylhydantoin was not found.

| Parameter | Typical Calculated Value |

|---|---|

| N1-C2 Bond Length | ~1.38 Å |

| C2-N3 Bond Length | ~1.39 Å |

| N3-C4 Bond Length | ~1.42 Å |

| C4-C5 Bond Length | ~1.53 Å |

| C5-N1 Bond Length | ~1.47 Å |

| C2=O Bond Length | ~1.22 Å |

| C4=O Bond Length | ~1.21 Å |

| ∠(C5-N1-C2) | ~112° |

| ∠(N1-C2-N3) | ~108° |

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without empirical parameterization. These methods can provide highly accurate predictions of molecular properties, though they are computationally more demanding than DFT.

High-level ab initio calculations could be employed to refine the energies and properties of 1-isopropylhydantoin. For example, methods like CBS-QB3 or G4 are used to predict thermodynamic properties like electron affinity with high accuracy for various hydantoin derivatives. researchgate.net Such calculations would offer a benchmark for the results obtained from DFT methods and provide reliable data on properties like dipole moment, polarizability, and vibrational frequencies.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, several reactivity indices can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2

Chemical Potential (μ): μ = -(I + A) / 2

Electrophilicity Index (ω): ω = μ² / (2η)

While specific values for 1-isopropylhydantoin are not documented in dedicated studies, analysis of similar molecules suggests the HOMO is typically localized over the hydantoin ring, particularly the nitrogen and oxygen atoms, while the LUMO is often distributed over the carbonyl groups. The isopropyl substituent would likely have a modest electron-donating effect, slightly raising the HOMO energy level compared to an unsubstituted hydantoin.

Table 2: Illustrative Frontier Orbital Energies and Reactivity Indices This table presents hypothetical values for illustrative purposes, as specific published data for 1-isopropylhydantoin was not found.

| Parameter | Hypothetical Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -0.8 |

| Energy Gap (ΔE) | 5.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 0.8 |

| Chemical Hardness (η) | 2.85 |

| Electrophilicity Index (ω) | 1.62 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic nature of a compound and its interactions with its environment.

Solvent Effects on Molecular Structure and Reactivity

The behavior of a molecule can change significantly in the presence of a solvent. MD simulations using explicit solvent models (e.g., water, ethanol) can investigate these effects. Simulations would show how solvent molecules arrange around 1-isopropylhydantoin, forming a solvation shell. Hydrogen bonding between the solvent and the carbonyl oxygens and the N-H group of the hydantoin ring would be a key interaction to analyze.

The solvent can influence the conformational preferences of the isopropyl group and affect the molecule's electronic properties by stabilizing or destabilizing charge distributions. By calculating the potential of mean force (PMF) along a specific reaction coordinate, MD simulations can also provide insights into how the solvent environment modulates the energy landscape for conformational changes or chemical reactions.

In Silico Approaches for Chemical Interaction and Design